Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate

Description

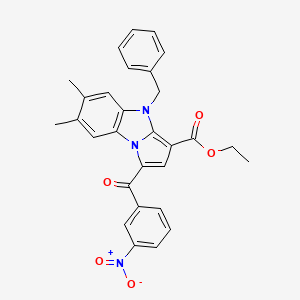

Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-4H-pyrrolo(1,2-a)benzimidazole-3-carboxylate is a heterocyclic organic compound featuring a pyrrolo[1,2-a]benzimidazole core. Key structural features include:

- Ethyl carboxylate at position 3, enhancing solubility in organic solvents.

- Benzyl group at position 4, contributing to steric bulk and lipophilicity.

- 6,7-Dimethyl substituents, which may influence electronic and steric properties.

Its crystallographic characterization likely employs tools like SHELX programs for refinement and structure solution .

Properties

CAS No. |

853317-64-3 |

|---|---|

Molecular Formula |

C29H25N3O5 |

Molecular Weight |

495.5 g/mol |

IUPAC Name |

ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)pyrrolo[1,2-a]benzimidazole-3-carboxylate |

InChI |

InChI=1S/C29H25N3O5/c1-4-37-29(34)23-16-26(27(33)21-11-8-12-22(15-21)32(35)36)31-25-14-19(3)18(2)13-24(25)30(28(23)31)17-20-9-6-5-7-10-20/h5-16H,4,17H2,1-3H3 |

InChI Key |

DKFYCFZZYXHPTR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C=C(C(=C3)C)C)CC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzimidazoles and pyrroles, which undergo condensation reactions, cyclization, and functional group modifications. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions may involve elevated temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of such complex organic compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and catalysts like palladium on carbon. Reaction conditions may vary from room temperature to elevated temperatures, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional carbonyl or hydroxyl groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological pathways and interactions.

Medicine: Potential therapeutic agent for targeting specific diseases.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Analog: Ethyl 4-Benzyl-1-(4-Chlorobenzoyl)-6,7-Dimethyl-4H-Pyrrolo[1,2-A]Benzimidazole-3-Carboxylate

The closest analog identified () replaces the 3-nitrobenzoyl group with a 4-chlorobenzoyl substituent. Key differences are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects: The 3-nitro group in the target compound creates stronger electron-withdrawing effects compared to the 4-chloro analog. This may alter reactivity in electrophilic substitutions or hydrogen-bonding interactions in biological systems.

Synthetic Considerations :

- Both compounds likely derive from similar synthetic routes, differing only in the benzoyl chloride used (3-nitrobenzoyl chloride vs. 4-chlorobenzoyl chloride). The nitro variant may require stricter reaction conditions due to higher reactivity.

Physicochemical Properties: The nitro group increases molecular mass by ~10.56 g/mol and polarity, reducing solubility in nonpolar solvents. The chloro analog’s lower polarity may enhance bioavailability in lipid-rich environments.

Biological Implications :

- While neither compound’s activity is detailed in the evidence, structural trends suggest divergent applications. Nitro-substituted analogs are often explored as protease inhibitors or antimicrobials, whereas chloro derivatives may prioritize pharmacokinetic properties like absorption .

Biological Activity

Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate (CAS No. 853318-97-5) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃₅H₂₉N₃O₅

- Molecular Weight : 571.6 g/mol

- IUPAC Name : Ethyl 4-benzyl-6,7-dimethyl-1-(3-nitrobenzoyl)-2-phenylpyrrolo[1,2-a]benzimidazole-3-carboxylate

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. The nitro group in the compound is known to participate in redox reactions and can modulate enzyme activity through reversible binding.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases and phosphatases, which are critical in cancer cell proliferation and survival.

- Cell Cycle Regulation : It potentially affects the cell cycle by modulating cyclins and cyclin-dependent kinases (CDKs).

- Apoptosis Induction : Studies suggest that it may trigger apoptotic pathways in cancer cells via mitochondrial pathways.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT29).

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.0 | Growth inhibition |

| A549 | 12.5 | Induction of apoptosis |

| HT29 | 10.0 | Cell cycle arrest |

Mechanistic Studies

In vitro assays have shown that this compound can induce apoptosis in cancer cells through:

- Activation of caspases

- Release of cytochrome c from mitochondria

- Upregulation of pro-apoptotic proteins (e.g., Bax)

Study 1: Antitumor Activity

A study published in a peer-reviewed journal examined the effects of this compound on tumor xenografts in mice. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.

Study 2: Mechanism Elucidation

Another investigation focused on the compound's mechanism of action using Western blot analysis and flow cytometry. The findings revealed that treatment with the compound led to increased levels of phosphorylated p53 and reduced levels of Bcl-2, suggesting a shift towards pro-apoptotic signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.